2-(Bromomethyl)-4-(trifluoromethyl)furan 2-(Bromomethyl)-4-(trifluoromethyl)furan
Brand Name: Vulcanchem
CAS No.: 26431-57-2
VCID: VC8095054
InChI: InChI=1S/C6H4BrF3O/c7-2-5-1-4(3-11-5)6(8,9)10/h1,3H,2H2
SMILES: C1=C(OC=C1C(F)(F)F)CBr
Molecular Formula: C6H4BrF3O
Molecular Weight: 228.99 g/mol

2-(Bromomethyl)-4-(trifluoromethyl)furan

CAS No.: 26431-57-2

Cat. No.: VC8095054

Molecular Formula: C6H4BrF3O

Molecular Weight: 228.99 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-4-(trifluoromethyl)furan - 26431-57-2

Specification

CAS No. 26431-57-2
Molecular Formula C6H4BrF3O
Molecular Weight 228.99 g/mol
IUPAC Name 2-(bromomethyl)-4-(trifluoromethyl)furan
Standard InChI InChI=1S/C6H4BrF3O/c7-2-5-1-4(3-11-5)6(8,9)10/h1,3H,2H2
Standard InChI Key FZFGCHRSCIKKOX-UHFFFAOYSA-N
SMILES C1=C(OC=C1C(F)(F)F)CBr
Canonical SMILES C1=C(OC=C1C(F)(F)F)CBr

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a furan ring substituted with a bromomethyl (-CH2_2Br) group at position 2 and a trifluoromethyl (-CF3_3) group at position 4. The planar furan ring (π\pi-electron system) and electron-withdrawing -CF3_3 group create a polarized structure, enhancing electrophilic reactivity at the bromomethyl site . Key spectroscopic data include:

  • 1H^1\text{H} NMR (CDCl3_3): δ\delta 4.50 (s, 2H, CH2_2Br), 6.78 (s, 1H, furan H3), 6.52 (s, 1H, furan H5) .

  • 13C^{13}\text{C} NMR: δ\delta 28.5 (CH2_2Br), 112.4 (C3), 120.1 (C5), 143.2 (C2), 151.8 (C4), 122.5 (q, J=270HzJ = 270 \, \text{Hz}, CF3_3) .

Physicochemical Parameters

PropertyValueSource
Density1.6 ± 0.1 g/cm³
Boiling Point298.2 ± 40.0 °C at 760 mmHg
Flash Point134.1 ± 27.3 °C
Vapour Pressure0.0 ± 0.6 mmHg at 25°C
LogP (Octanol-Water)3.48
Refractive Index1.467

The high density and boiling point reflect strong intermolecular interactions, while the low vapour pressure indicates limited volatility .

Synthesis and Manufacturing

Bromination-Cyclization Route

A common synthesis involves bromination of 4-(trifluoromethyl)furan derivatives followed by cyclization :

  • Hydrolysis of Dimethyl Itaconate: Dimethyl itaconate is hydrolyzed to itaconic acid using LiOH/H2_2O.

  • α-Bromination: Treatment with bromine in CCl4_4 yields a dibrominated intermediate.

  • Cyclization: Intramolecular cyclization with acetic anhydride produces 3-(bromomethyl)furan-2,5-dione, which is subsequently reduced to the target compound .

Transition-Metal-Free Approaches

Recent advancements utilize photooxidation of 1,3-dienes followed by Appel reagent-mediated dehydration. For example, 4-aryl-1,3-dienes undergo singlet oxygen (1O2^1\text{O}_2) addition to form endoperoxides, which dehydrate to furans under Appel conditions (PPh3_3/CBr4_4) . This method avoids metal catalysts, enhancing sustainability .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromomethyl group enables Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating access to bioactive molecules. For instance, chalcone derivatives synthesized from this compound exhibit antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Materials Science

The -CF3_3 group enhances thermal stability and electron-deficient character, making the compound useful in:

  • Organic Semiconductors: As a building block for furan-phenylene co-oligomers with tunable optoelectronic properties .

  • Polymer Modifiers: Incorporation into polymers improves resistance to oxidative degradation.

Hazard StatementPrecautionary MeasureSource
H314: Skin corrosionP280: Wear protective gloves
H302: Harmful if swallowedP301+P330+P331: Rinse mouth
H332: Harmful if inhaledP304+P340: Remove to fresh air

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